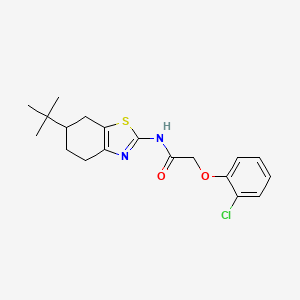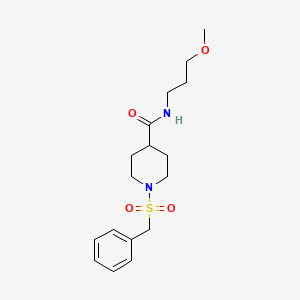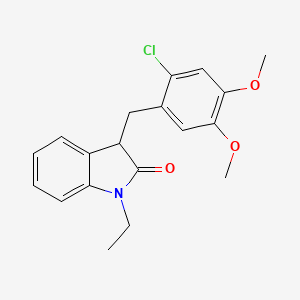
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step involves the alkylation of the benzothiazole core using tert-butyl halides in the presence of a base.
Attachment of the Chlorophenoxy Acetamide Moiety: This can be done through nucleophilic substitution reactions where the chlorophenoxy acetamide is introduced to the benzothiazole core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Benzothiazole derivatives have shown promise as antimicrobial agents.
Anticancer Research: Some derivatives are being studied for their potential anticancer properties.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Pharmaceuticals: They are explored for various therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Chlorophenoxy Acetamide: A related compound with similar functional groups.
Uniqueness
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide is unique due to the combination of the benzothiazole core with the chlorophenoxy acetamide moiety, which may confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C19H23ClN2O2S |
|---|---|
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C19H23ClN2O2S/c1-19(2,3)12-8-9-14-16(10-12)25-18(21-14)22-17(23)11-24-15-7-5-4-6-13(15)20/h4-7,12H,8-11H2,1-3H3,(H,21,22,23) |
InChI-Schlüssel |
BFTSKTMUKBXEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-dimethylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14985188.png)
![4-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14985189.png)

![2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B14985201.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14985206.png)
![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B14985208.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985221.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14985241.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14985251.png)
![N-benzyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985261.png)

![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14985274.png)
